molecular formula C10H12ClN3O2S B4551266 2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide

2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B4551266
M. Wt: 273.74 g/mol
InChI Key: NDDXFGUTEYZTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H12ClN3O2S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.0338755 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound 2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide, among other similar derivatives, has been the subject of scientific research due to its potential applications in medicinal chemistry, particularly for its antibacterial properties. A study by Kaur et al. (2011) synthesized various substituted oxadiazole derivatives from 2-(4-(3-substitutedbenzoyl)-2-methylphenoxy)acetohydrazides. These compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant efficacy, particularly compound 5i, which exhibited low minimal inhibitory concentration (MIC) values ranging from 3.75 to 0.9375 µg/mL, indicating potent antibacterial capabilities (Kaur et al., 2011).

Structural and Computational Analysis

Further research into thiosemicarbazones includes studies on their crystal and molecular structures, as well as density functional theory (DFT) calculations. Anderson et al. (2016) reported on the structures of three new thiosemicarbazones, elaborating on their crystallographic configurations and providing insights into their electronic structures through DFT calculations. This structural analysis helps in understanding the reactivity and potential applications of these compounds in various fields (Anderson et al., 2016).

Anticonvulsant Applications

An interesting application of N-substituted hydrazinecarbothioamide derivatives is in the development of anticonvulsant drugs. Tripathi and Kumar (2013) designed and synthesized novel compounds evaluated for anticonvulsant activity, with some showing promising results in seizure models. This research highlights the potential of such compounds in treating neurological disorders, specifically epilepsy, by augmenting GABAergic neurotransmission (Tripathi & Kumar, 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of these compounds extend beyond traditional applications. Vyas et al. (2008) synthesized new pyrazoline and isoxazole derivatives, testing them against various microbes and demonstrating their potential as antimicrobial agents. This research supports the versatility of this compound derivatives in combating a range of pathogenic organisms (Vyas et al., 2008).

Properties

IUPAC Name

1-acetamido-3-(5-chloro-2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2S/c1-6(15)13-14-10(17)12-8-5-7(11)3-4-9(8)16-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDXFGUTEYZTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-acetyl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.